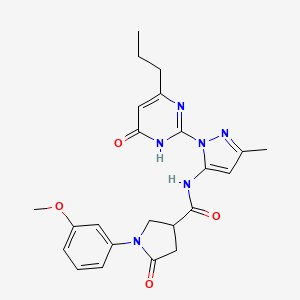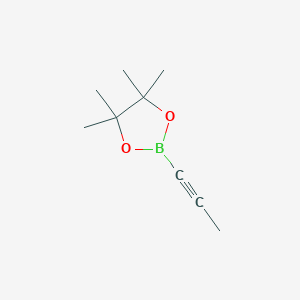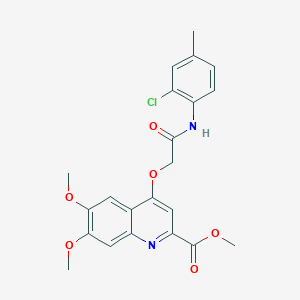
Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O6 and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypoxic Activity
A study by Ukrainets, Mospanova, and Davidenko (2014) explored the synthesis of N-R-amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds, which share structural similarities with the compound , demonstrated significant antihypoxic effects, indicating potential for further pharmacological testing as antioxidants. This suggests that derivatives of 4-hydroxy-6,7-dimethoxyquinoline could be valuable in developing treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Molecular and Crystal Structure Analysis
Rudenko et al. (2012) investigated the synthesis and structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which are structurally related to the compound of interest. Their work involved X-ray structural analysis to elucidate the molecular and crystal structures of these compounds, providing valuable insights into their chemical behavior and potential applications in material science and pharmaceuticals (Rudenko et al., 2012).
Novel Synthetic Methods
Bakke and Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, which can be related to the synthetic pathways involving chloro- and amino- substituents like those in the compound of interest. Their work on synthesizing an isoquinoline analogue of Nevirapine suggests potential applications in designing novel pharmaceuticals and highlights innovative approaches to synthetic chemistry (Bakke & Říha, 2001).
Antimicrobial Activity
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone moieties, demonstrating potential antimicrobial activities. While structurally distinct, the research on such hybrid molecules sheds light on the versatility of quinoline derivatives in developing new antimicrobial agents and could inform future studies on related compounds (Desai, Dodiya, & Shihora, 2011).
Corrosion Inhibition
Prabhu et al. (2008) explored the corrosion inhibition effects of compounds containing chloroquinoline on mild steel in hydrochloric acid solution. Although focusing on a different aspect of quinoline chemistry, this study highlights the compound's potential application in industrial processes, particularly in protecting metals from corrosion (Prabhu et al., 2008).
Propiedades
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-5-6-15(14(23)7-12)25-21(26)11-31-18-10-17(22(27)30-4)24-16-9-20(29-3)19(28-2)8-13(16)18/h5-10H,11H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYLUPHFXRBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

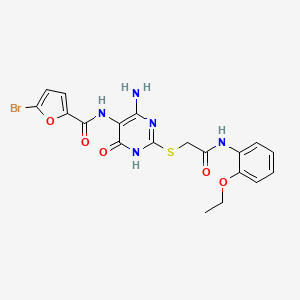
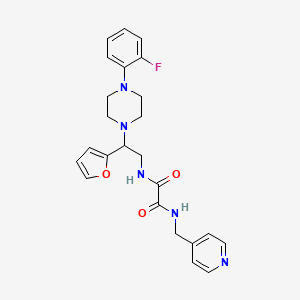
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

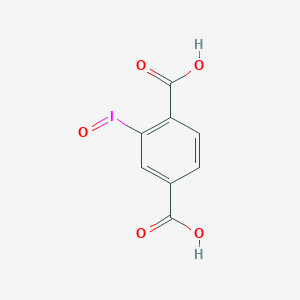
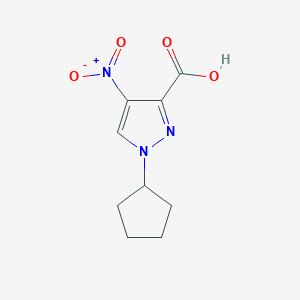
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
